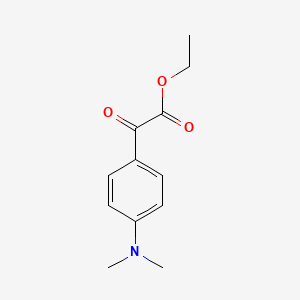

Ethyl 4-dimethylaminobenzoylformate

説明

The exact mass of the compound Ethyl 4-dimethylaminobenzoylformate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 525211. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 4-dimethylaminobenzoylformate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-dimethylaminobenzoylformate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

ethyl 2-[4-(dimethylamino)phenyl]-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-4-16-12(15)11(14)9-5-7-10(8-6-9)13(2)3/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEQWYUJSPBZCTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=C(C=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60326192 | |

| Record name | Ethyl 4-dimethylaminobenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41116-24-9 | |

| Record name | 41116-24-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525211 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-dimethylaminobenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 41116-24-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 4-dimethylaminobenzoylformate

Abstract

This guide provides a comprehensive technical overview of Ethyl 4-dimethylaminobenzoylformate, a compound of significant interest in polymer chemistry and organic synthesis. Primarily known for its role as a highly effective amine synergist and photoinitiator in UV curing applications, its synthesis and rigorous characterization are critical for ensuring performance and reliability.[1] This document details a robust synthesis protocol via Friedel-Crafts acylation, outlines a suite of analytical techniques for structural verification and purity assessment, and discusses the mechanistic principles that underpin these methodologies. It is intended for researchers and professionals in drug development, polymer science, and chemical manufacturing who require a deep, practical understanding of this compound.

Introduction and Significance

Ethyl 4-dimethylaminobenzoylformate, with the CAS Number 41116-24-9, is an α-keto ester featuring a dimethylamino-substituted aromatic ring.[2] Its molecular structure is key to its function. The combination of the benzoylformate moiety and the electron-donating dimethylamino group allows it to participate effectively in photoinduced electron transfer processes.[1] This property makes it an invaluable component in formulations for UV-curable coatings, inks, and adhesives, where it acts as an amine synergist, often paired with Type II photoinitiators like camphorquinone, to accelerate curing speed and overcome oxygen inhibition.[1][3][4] Beyond photopolymerization, it serves as an intermediate in broader organic synthesis.[1]

Key Properties:

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₃ | [2] |

| Molecular Weight | 221.25 g/mol | [2] |

| Appearance | White to off-white or light yellow solid/powder | [3][4][5] |

| Melting Point | 62-65 °C | [5][6] |

| IUPAC Name | ethyl 2-[4-(dimethylamino)phenyl]-2-oxoacetate | [2] |

Synthesis via Friedel-Crafts Acylation

The most common and efficient synthesis of Ethyl 4-dimethylaminobenzoylformate is achieved through the Friedel-Crafts acylation of N,N-dimethylaniline. This classic electrophilic aromatic substitution reaction utilizes a strong Lewis acid to generate a potent electrophile, an acylium ion, which then attacks the electron-rich aromatic ring.[7][8]

Underlying Mechanism

The reaction proceeds in several distinct steps, the understanding of which is crucial for optimizing reaction conditions and troubleshooting.

-

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃) coordinates to the chlorine atom of ethyl oxalyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This step is the commitment step, generating the highly reactive electrophile.[8]

-

Electrophilic Attack: The N,N-dimethylaniline is a highly activated aromatic ring due to the strong electron-donating effect of the dimethylamino group. The nucleophilic π-system of the ring attacks the electrophilic acylium ion. This attack preferentially occurs at the para position due to steric hindrance at the ortho positions and the powerful directing effect of the amino group.

-

Rearomatization: The resulting intermediate, a resonance-stabilized carbocation known as an arenium ion or sigma complex, loses a proton from the site of attack. The AlCl₄⁻ species formed in the first step acts as a base, abstracting this proton. This restores the aromaticity of the ring.[7]

-

Complexation and Work-up: The product ketone, being a Lewis base, forms a stable complex with the AlCl₃ catalyst.[7] Therefore, a stoichiometric amount of the catalyst is required. The reaction is completed by an aqueous work-up, which hydrolyzes the aluminum complex to liberate the final product and removes the catalyst.

Experimental Workflow Diagram

Sources

- 1. nbinno.com [nbinno.com]

- 2. Ethyl 4-dimethylaminobenzoylformate | C12H15NO3 | CID 352160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sinocure® EDB Amine Synergist - Ethyl 4-Dimethylaminobenzoate [sinocurechem.com]

- 4. hampfordresearch.com [hampfordresearch.com]

- 5. fishersci.ca [fishersci.ca]

- 6. aksci.com [aksci.com]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to (4-dimethylaminophenyl)oxoacetic acid ethyl ester

A Note on Chemical Identity: The topic "(4-dimethylaminophenyl)oxoacetic acid ethyl ester" presents a structural ambiguity. It could refer to two distinct compounds:

-

N-(4-dimethylaminophenyl)oxalamic acid ethyl ester (CAS 6121-25-1): Where a nitrogen atom links the phenyl group to the oxoacetic acid moiety. Its IUPAC name is ethyl 2-[4-(dimethylamino)anilino]-2-oxoacetate.

-

Ethyl 2-(4-(dimethylamino)phenyl)-2-oxoacetate (CAS 41116-24-9): Where the phenyl group is directly bonded to the oxoacetic acid moiety.

This guide will focus on N-(4-dimethylaminophenyl)oxalamic acid ethyl ester (CAS 6121-25-1) due to the greater availability of data and its structural motifs suggesting broader applications in medicinal chemistry and materials science. Researchers should verify the specific compound of interest based on its CAS number.

Introduction

N-(4-dimethylaminophenyl)oxalamic acid ethyl ester is a multifaceted organic compound characterized by an electron-rich dimethylaminophenyl group coupled with an ethyl oxalamate functionality. This unique combination of a strong electron-donating group and a reactive dicarbonyl system makes it a compound of significant interest for researchers in drug development and polymer chemistry. Its potential applications stem from the electronic and structural properties conferred by these moieties, suggesting roles as a synthetic intermediate for bioactive molecules and as a component in photopolymerization systems. This guide provides a comprehensive overview of its properties, a theoretical synthesis protocol, and a discussion of its potential applications, grounded in the principles of organic chemistry and materials science.

Physicochemical and Spectroscopic Properties

The physicochemical properties of N-(4-dimethylaminophenyl)oxalamic acid ethyl ester are foundational to its handling, reactivity, and application. While experimental data is limited, computational predictions from reputable sources provide valuable insights.

Table 1: Physicochemical Properties of N-(4-dimethylaminophenyl)oxalamic acid ethyl ester (CAS 6121-25-1)

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂O₃ | PubChem[1] |

| Molecular Weight | 236.27 g/mol | PubChem[1] |

| XLogP3 (Lipophilicity) | 1.6 | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 4 | PubChem[1] |

| Rotatable Bonds | 5 | PubChem[1] |

| Appearance | Expected to be a solid | Inferred from related compounds |

Spectroscopic Data Analysis

Spectroscopic data is crucial for the structural elucidation and purity assessment of N-(4-dimethylaminophenyl)oxalamic acid ethyl ester.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the dimethylaminophenyl ring, the ethyl group of the ester, and the amine proton. The aromatic protons would likely appear as two doublets in the aromatic region. The ethyl group would present as a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The dimethylamino group would show a singlet for the six equivalent methyl protons. The N-H proton of the amide would appear as a singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would reveal signals for all twelve carbon atoms in the molecule. Key signals would include those for the two carbonyl carbons of the oxalamate group, the carbons of the aromatic ring (with distinct shifts for the substituted carbons), the carbons of the ethyl group, and the carbons of the dimethylamino group.

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the amide and ester groups, likely in the range of 1650-1750 cm⁻¹. N-H stretching of the amide would be observed around 3300 cm⁻¹. C-N and C-O stretching vibrations would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 236, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) and cleavage of the amide bond.[1]

Synthesis Methodology

Proposed Synthesis: Acylation of N,N-dimethyl-p-phenylenediamine

The most direct approach involves the reaction of N,N-dimethyl-p-phenylenediamine with ethyl oxalyl chloride. This reaction is a classic example of nucleophilic acyl substitution at the more nucleophilic amino group of the diamine.

Reaction Scheme:

A proposed reaction for the synthesis of the target compound.

Experimental Protocol (Theoretical):

-

Reaction Setup: To a solution of N,N-dimethyl-p-phenylenediamine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.1 equivalents).

-

Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of ethyl oxalyl chloride (1.05 equivalents) in the same solvent to the reaction mixture with vigorous stirring. The slow addition is crucial to control the exothermic reaction and prevent side product formation.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-(4-dimethylaminophenyl)oxalamic acid ethyl ester.

Causality Behind Experimental Choices:

-

Aprotic Solvent: An aprotic solvent is chosen to avoid reaction with the highly reactive ethyl oxalyl chloride.

-

Base: Triethylamine is used to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards the product.

-

Low Temperature: The initial low temperature helps to control the reactivity of the acyl chloride and minimize potential side reactions, such as di-acylation.

Applications in Research and Development

The unique structure of N-(4-dimethylaminophenyl)oxalamic acid ethyl ester suggests its utility in two primary areas: as a photoinitiator in polymer science and as a scaffold in medicinal chemistry.

Potential as a Photoinitiator

The 4-dimethylaminophenyl moiety is a well-known electron-donating group that can participate in photoinduced electron transfer processes. When combined with a suitable photosensitizer, this compound could function as a co-initiator in Type II photopolymerization systems.

Mechanism of Action (Hypothesized):

-

Excitation: A photosensitizer (e.g., a thioxanthone or camphorquinone) absorbs UV or visible light and is promoted to an excited state.

-

Electron Transfer: The excited photosensitizer interacts with the electron-rich N-(4-dimethylaminophenyl)oxalamic acid ethyl ester, which acts as an electron donor. This results in the formation of a radical cation of the ester and a radical anion of the photosensitizer.

-

Initiation: The generated radical species can then initiate the polymerization of monomer units (e.g., acrylates) to form a polymer network.

Hypothesized photopolymerization initiation pathway.

Role in Drug Discovery and Medicinal Chemistry

The anilino-oxoacetic acid ester scaffold is present in various biologically active molecules. The 4-dimethylaminophenyl group is a known pharmacophore that can enhance the binding of a molecule to biological targets through various interactions, including hydrogen bonding and pi-stacking. This makes N-(4-dimethylaminophenyl)oxalamic acid ethyl ester an attractive starting material for the synthesis of novel compounds with potential therapeutic activities, such as kinase inhibitors or antimicrobial agents. The ester and amide functionalities provide convenient handles for further chemical modification and the generation of compound libraries for high-throughput screening.

Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any dust or vapors.

-

Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

N-(4-dimethylaminophenyl)oxalamic acid ethyl ester is a compound with significant potential in both materials science and medicinal chemistry. Its synthesis, while not explicitly detailed in the literature, can be reasonably accomplished through standard organic chemistry techniques. The presence of the electron-rich dimethylaminophenyl group and the reactive oxalamate moiety makes it a promising candidate for applications as a photoinitiator and as a building block for novel therapeutic agents. Further experimental investigation into its physicochemical properties, reactivity, and biological activity is warranted to fully realize its potential.

References

[1] PubChem. N-(4-Dimethylamino-phenyl)-oxalamic acid ethyl ester. National Center for Biotechnology Information. [Link]

Sources

A Spectroscopic Guide to Ethyl 4-dimethylaminobenzoylformate: Structure Elucidation and Data Interpretation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-dimethylaminobenzoylformate, a key intermediate in the synthesis of various organic compounds, possesses a unique molecular architecture that gives rise to a distinct spectroscopic signature. This guide provides a comprehensive analysis of its structural characterization through modern spectroscopic techniques. As Senior Application Scientists, we present not just the data, but the underlying principles and experimental considerations essential for robust and reliable analysis. This document is designed to be a self-validating resource, grounding its claims in established scientific principles and referencing authoritative sources for verification.

Introduction: The Molecular Profile of Ethyl 4-dimethylaminobenzoylformate

Ethyl 4-dimethylaminobenzoylformate (C₁₂H₁₅NO₃) is an organic compound featuring a para-substituted aromatic ring, an α-ketoester functionality, and a tertiary amine group.[1] Its molecular weight is 221.25 g/mol , and it is formally named ethyl 2-[4-(dimethylamino)phenyl]-2-oxoacetate.[1] The accurate elucidation of its structure is paramount for its application in synthetic chemistry and drug development, necessitating a multi-faceted spectroscopic approach. This guide will delve into the analysis of Ethyl 4-dimethylaminobenzoylformate using Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons and their chemical environments within a molecule. The electron-donating dimethylamino group and the electron-withdrawing α-ketoester functionality create a distinct electronic environment, leading to a predictable yet informative ¹H NMR spectrum.

Theoretical Principles

The chemical shift (δ) of a proton is influenced by its local electronic environment. Electron-withdrawing groups deshield protons, causing them to resonate at higher chemical shifts (downfield), while electron-donating groups shield protons, leading to resonance at lower chemical shifts (upfield). Spin-spin coupling between neighboring, non-equivalent protons results in the splitting of signals into multiplets, providing information about the connectivity of atoms.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

A standardized protocol ensures the acquisition of high-quality, reproducible ¹H NMR data.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

Sample Preparation:

-

Weigh approximately 5-10 mg of Ethyl 4-dimethylaminobenzoylformate.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference signal at 0 ppm.

Data Acquisition:

-

Insert the sample into the NMR probe.

-

Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to achieve homogeneity and optimal peak shape.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Predicted ¹H NMR Spectrum and Interpretation

While an experimental spectrum is ideal, a predicted spectrum based on established chemical shift databases and algorithms provides a reliable framework for analysis.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Multiplicity |

| ~7.9 - 7.8 | Doublet | 2H | Aromatic (H-2, H-6) | These protons are ortho to the electron-withdrawing benzoylformate group, leading to significant deshielding. They appear as a doublet due to coupling with the protons at the meta position (H-3, H-5). |

| ~6.7 - 6.6 | Doublet | 2H | Aromatic (H-3, H-5) | These protons are ortho to the electron-donating dimethylamino group, resulting in shielding. They appear as a doublet due to coupling with the protons at the ortho position (H-2, H-6). |

| ~4.4 | Quartet | 2H | -O-CH₂ -CH₃ | The methylene protons are adjacent to an oxygen atom, causing a downfield shift. The signal is split into a quartet by the three neighboring methyl protons. |

| ~3.1 | Singlet | 6H | -N(CH₃ )₂ | The six protons of the two methyl groups are chemically equivalent and are deshielded by the adjacent nitrogen atom. The absence of neighboring protons results in a singlet. |

| ~1.4 | Triplet | 3H | -O-CH₂-CH₃ | The terminal methyl protons are relatively shielded. The signal is split into a triplet by the two neighboring methylene protons. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.

Theoretical Principles

The chemical shift of a ¹³C nucleus is highly dependent on its hybridization and the electronegativity of the atoms attached to it. Carbonyl carbons are significantly deshielded and appear at the downfield end of the spectrum. Aromatic carbons resonate in the mid-range, while aliphatic carbons are found in the upfield region. In broadband proton-decoupled ¹³C NMR spectra, each signal typically appears as a singlet, simplifying the spectrum and revealing the number of non-equivalent carbon atoms.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

The protocol for ¹³C NMR is similar to that of ¹H NMR, with some key differences in acquisition parameters.

Instrumentation: A high-field NMR spectrometer with a broadband probe.

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is often required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Data Acquisition:

-

Follow the initial steps of locking and shimming as in the ¹H NMR protocol.

-

Acquire the ¹³C NMR spectrum using a standard pulse sequence with broadband proton decoupling. This removes C-H coupling, resulting in a singlet for each carbon.

-

A longer acquisition time and a larger number of scans are typically necessary to achieve an adequate signal-to-noise ratio.

Predicted ¹³C NMR Spectrum and Interpretation

A predicted ¹³C NMR spectrum is invaluable for assigning the carbon signals.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Causality of Chemical Shift |

| ~188 | C =O (keto) | The keto carbonyl carbon is highly deshielded due to the double bond to oxygen and its position between the aromatic ring and the ester group. |

| ~165 | C =O (ester) | The ester carbonyl carbon is also significantly deshielded, though typically less so than a ketone carbonyl. |

| ~154 | Aromatic (C-4) | This carbon is directly attached to the electron-donating nitrogen atom, leading to a downfield shift. |

| ~132 | Aromatic (C-2, C-6) | These carbons are ortho to the electron-withdrawing benzoylformate group and are deshielded. |

| ~122 | Aromatic (C-1) | The ipso-carbon attached to the keto-ester group. |

| ~111 | Aromatic (C-3, C-5) | These carbons are ortho to the electron-donating dimethylamino group and are shielded. |

| ~62 | -O-CH₂ -CH₃ | The methylene carbon is deshielded by the adjacent oxygen atom. |

| ~40 | -N(CH₃ )₂ | The methyl carbons are deshielded by the adjacent nitrogen atom. |

| ~14 | -O-CH₂-CH₃ | The terminal methyl carbon of the ethyl group is the most shielded carbon in the molecule. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Theoretical Principles

Different types of bonds and functional groups absorb infrared radiation at characteristic frequencies. The C=O stretching vibrations of carbonyl groups are particularly strong and informative. The exact frequency of the C=O stretch is influenced by factors such as conjugation and the electronic nature of the substituents. For α-keto esters like Ethyl 4-dimethylaminobenzoylformate, two distinct C=O stretching bands are expected, one for the ketone and one for the ester.

Experimental Protocol: Acquiring an FT-IR Spectrum

Fourier-Transform Infrared (FT-IR) spectroscopy is the standard method for obtaining high-quality IR spectra.

Instrumentation: An FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

Sample Preparation:

-

ATR: A small amount of the solid sample is placed directly on the ATR crystal.

-

KBr Pellet: A few milligrams of the sample are ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

Data Acquisition:

-

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded to subtract the contribution of the atmosphere (CO₂ and H₂O).

-

The sample is placed in the beam path, and the sample spectrum is recorded.

-

The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted IR Spectrum and Interpretation

The IR spectrum of Ethyl 4-dimethylaminobenzoylformate is expected to show characteristic absorption bands for its functional groups.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~3000-2850 | Medium | C-H (aliphatic) | Stretching |

| ~1735 | Strong | C=O (ester) | Stretching |

| ~1680 | Strong | C=O (keto) | Stretching |

| ~1600, ~1520 | Medium-Strong | C=C (aromatic) | Stretching |

| ~1250 | Strong | C-O (ester) | Stretching |

| ~1150 | Strong | C-N | Stretching |

The presence of two distinct, strong absorption bands in the carbonyl region (~1735 cm⁻¹ and ~1680 cm⁻¹) is a key diagnostic feature for the α-ketoester functionality. The lower frequency of the keto C=O stretch is due to conjugation with the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structure elucidation.

Theoretical Principles

In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing the molecule to lose an electron and form a molecular ion (M⁺•). The molecular ion can then undergo fragmentation to produce a series of smaller, characteristic fragment ions. The fragmentation pattern is a "fingerprint" of the molecule's structure.

Experimental Protocol: Acquiring an EI Mass Spectrum

Instrumentation: A mass spectrometer equipped with an electron ionization source. Often, this is coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Introduction: The sample is vaporized and introduced into the ion source.

Ionization: The gaseous sample molecules are bombarded with a beam of electrons (typically at 70 eV), leading to the formation of the molecular ion and fragment ions.

Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Predicted Mass Spectrum and Interpretation

The mass spectrum of Ethyl 4-dimethylaminobenzoylformate is expected to show a molecular ion peak and several characteristic fragment ions.

Predicted Mass Spectrum Data:

| m/z | Proposed Fragment | Fragmentation Pathway |

| 221 | [C₁₂H₁₅NO₃]⁺• | Molecular Ion (M⁺•) |

| 192 | [M - C₂H₅]⁺ | Loss of the ethyl group from the ester. |

| 176 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical from the ester. |

| 148 | [M - COOC₂H₅]⁺ | Loss of the ethoxycarbonyl radical (α-cleavage). |

| 120 | [C₈H₁₀N]⁺ | Further fragmentation of the m/z 148 ion. |

The molecular ion peak at m/z 221 confirms the molecular weight of the compound. The fragmentation pattern, particularly the prominent peak at m/z 148 resulting from α-cleavage, is highly indicative of the benzoylformate structure.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and unambiguous structural elucidation of Ethyl 4-dimethylaminobenzoylformate. Each technique offers complementary information, and together they create a detailed molecular portrait. This guide has outlined the theoretical underpinnings, detailed experimental protocols, and in-depth interpretation of the spectroscopic data, providing a robust framework for the analysis of this and similar molecules. The presented data and interpretations are grounded in established spectroscopic principles, ensuring scientific integrity and trustworthiness for researchers in the field.

References

-

PubChem. Ethyl 4-dimethylaminobenzoylformate. National Center for Biotechnology Information. [Link][1]

-

Royal Society of Chemistry. Supporting Information for various publications. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). [Link]

-

Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

-

ResearchGate. FT-IR spectrum of 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone (DMABET). [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link][3]

-

Walsh Medical Media. FT-IR and FT-Raman Spectral Investigation and DFT Computations of Pharmaceutical Important Molecule: Ethyl 2-(4-Benzoyl-2,5-Dime. [Link]

-

PubMed. Predicting Infrared Spectra with Message Passing Neural Networks. [Link]

-

Cheminfo.org. IR spectra prediction. [Link]

-

bioRxiv. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

ResearchGate. Features of the 4-dimethylaminobenzoylhydrazone ethyl ester of 2.4-dioxopentanoic acid. [Link]

-

Doc Brown's Chemistry. Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. [Link][4]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link][5]

-

Cheminfo.org. Search by substructure for IR spectra and compare. [Link]

Sources

- 1. Ethyl 4-dimethylaminobenzoylformate | C12H15NO3 | CID 352160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Crystal Structure of Ethyl 4-dimethylaminobenzoylformate: An Integrated Experimental and Computational Approach

For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional arrangement of molecules in a crystalline solid, or its crystal structure, is a fundamental property that dictates a substance's physicochemical characteristics, including solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), understanding and controlling the crystal structure is paramount. This guide provides a comprehensive technical overview of the methodologies to determine and analyze the crystal structure of Ethyl 4-dimethylaminobenzoylformate, a compound of interest in chemical and pharmaceutical research. In the absence of a publicly available experimental crystal structure for this specific molecule, this document serves as a detailed roadmap, outlining both the experimental workflows for structure determination and the powerful ab initio computational prediction techniques that provide critical insights.

Introduction to Ethyl 4-dimethylaminobenzoylformate

Ethyl 4-dimethylaminobenzoylformate, with the molecular formula C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol , is an organic compound featuring a benzoylformate core with a dimethylamino substituent.[1] Its IUPAC name is ethyl 2-[4-(dimethylamino)phenyl]-2-oxoacetate. The presence of both hydrogen bond donors and acceptors, along with a degree of conformational flexibility, suggests the potential for interesting crystalline arrangements, including the possibility of polymorphism—the ability of a compound to exist in multiple crystalline forms. The specific crystal packing will influence key solid-state properties, making its structural elucidation a critical step in its development for any application.

Table 1: Physicochemical Properties of Ethyl 4-dimethylaminobenzoylformate

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₃ | |

| Molecular Weight | 221.25 g/mol | |

| IUPAC Name | ethyl 2-[4-(dimethylamino)phenyl]-2-oxoacetate | |

| CAS Number | 41116-24-9 |

Synthesis and Purification

A plausible synthetic route to Ethyl 4-dimethylaminobenzoylformate can be adapted from methods for similar benzoylformate esters. A common approach involves the esterification of the corresponding carboxylic acid.

Proposed Synthetic Protocol

-

Starting Material : 4-dimethylaminobenzoylformic acid.

-

Esterification : React 4-dimethylaminobenzoylformic acid with an excess of absolute ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is typically refluxed for several hours.

-

Work-up : After cooling, the excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification : The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. Further purification can be achieved by column chromatography on silica gel.

Purity Assessment

The purity of the synthesized Ethyl 4-dimethylaminobenzoylformate should be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) before proceeding to crystallization trials.

Single Crystal Growth: The Gateway to Structure Determination

The growth of high-quality single crystals is often the most challenging and critical step in determining a crystal structure.[2] The goal is to encourage slow, ordered growth from a supersaturated solution, which can be achieved through various techniques.

Key Crystallization Techniques

-

Slow Evaporation : This is the simplest method, where a nearly saturated solution of the compound is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystallization.[3][4] The choice of solvent is crucial and can influence crystal quality.

-

Vapor Diffusion : A solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile "anti-solvent" in which the compound is insoluble.[2][5] The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.

-

Slow Cooling : A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound typically drops, leading to crystallization.[2]

-

Liquid-Liquid Diffusion : A solution of the compound is carefully layered with a miscible anti-solvent of a different density.[2] Crystals form at the interface as the liquids slowly mix.

Experimental Protocol for Crystallization of Ethyl 4-dimethylaminobenzoylformate

-

Solvent Screening : Begin by testing the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane) to identify suitable candidates for crystallization. A good solvent will dissolve the compound when heated but show lower solubility at room temperature.

-

Preparation of a Saturated Solution : Prepare a nearly saturated solution of Ethyl 4-dimethylaminobenzoylformate in a chosen solvent or solvent mixture by gentle heating.

-

Crystallization Setup (Vapor Diffusion Example) :

-

Place a small amount of the saturated solution into a small vial.

-

Place this vial inside a larger beaker containing a layer of an anti-solvent (e.g., hexane if the compound is dissolved in ethyl acetate).

-

Seal the beaker and leave it undisturbed in a location with a stable temperature.

-

-

Monitoring : Observe the setup periodically for the formation of single crystals over several days to weeks.

Caption: Experimental workflow for single crystal growth.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement in a crystal.[4] It involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Principles and Instrumentation

A single-crystal X-ray diffractometer consists of an X-ray source, a goniometer to orient the crystal, and a detector to record the diffracted X-rays.[4][6] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

Data Collection Protocol

-

Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection Strategy : The crystal is centered in the X-ray beam, and a preliminary diffraction image is taken to assess crystal quality. A data collection strategy is then devised to measure a complete and redundant set of diffraction data.[7]

-

Data Acquisition : The crystal is rotated, and diffraction images are collected. The intensities and positions of the diffraction spots are recorded.

-

Data Reduction : The raw diffraction images are processed to correct for experimental factors and to extract the intensities of each reflection, which are then used for structure solution.

Caption: Workflow for single-crystal X-ray diffraction data collection.

Crystal Structure Solution and Refinement

The diffraction data provide the intensities of the reflections, but not their phases. The "phase problem" is solved using computational methods to generate an initial model of the crystal structure, which is then refined against the experimental data.

Structure Solution and Refinement Workflow

-

Space Group Determination : The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.

-

Structure Solution : Direct methods or Patterson methods are typically used for small molecules to obtain initial phases and generate an initial electron density map.

-

Model Building : Atoms are fitted into the electron density map to build an initial molecular model.

-

Structure Refinement : The atomic positions, and their thermal displacement parameters are refined using least-squares methods to improve the agreement between the calculated and observed diffraction data. Software such as SHELXL is commonly used for this process.[2][8]

-

Validation : The final refined structure is validated using various crystallographic metrics, such as the R-factor, to ensure its quality and accuracy. The final structural information is typically presented in a Crystallographic Information File (CIF).[9]

Caption: Workflow for crystal structure solution and refinement.

Computational Crystal Structure Prediction (CSP)

In the absence of experimental data, or to complement it, ab initio crystal structure prediction (CSP) can be a powerful tool.[5] CSP aims to predict the most stable crystal structures of a molecule based solely on its chemical diagram.

CSP Methodology

-

Conformational Analysis : The conformational landscape of the flexible molecule is explored to identify low-energy conformers.

-

Crystal Packing Generation : A large number of plausible crystal packing arrangements are generated using algorithms such as simulated annealing, evolutionary algorithms, or random sampling.[5]

-

Lattice Energy Minimization : The energies of the generated crystal structures are calculated and minimized using force fields or, for higher accuracy, quantum mechanical methods like Density Functional Theory (DFT).[2]

-

Ranking and Analysis : The predicted structures are ranked based on their calculated lattice energies to identify the most likely observable polymorphs.

Several software packages are available for CSP, including USPEX and GRACE, which are designed for predicting molecular crystal structures.[5][10]

Caption: Workflow for computational crystal structure prediction.

Analysis of a Crystal Structure

Once a crystal structure is determined (either experimentally or computationally), a detailed analysis is performed to understand its key features.

-

Visualization : The three-dimensional arrangement of molecules in the unit cell is visualized using software like Mercury or VESTA.

-

Intermolecular Interactions : Hydrogen bonds, π-π stacking, and other non-covalent interactions that stabilize the crystal packing are identified and analyzed.

-

Crystallographic Parameters : The unit cell dimensions, space group, and other crystallographic parameters provide a unique fingerprint of the crystalline form.

Table 2: Key Crystallographic Parameters to Analyze

| Parameter | Description |

| Crystal System | One of the seven crystal systems (e.g., monoclinic, orthorhombic). |

| Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal. |

| Z | The number of molecules in the unit cell. |

| Density | The calculated density of the crystal. |

| R-factor | A measure of the agreement between the experimental and calculated diffraction data. |

Conclusion

Determining the crystal structure of a molecule like Ethyl 4-dimethylaminobenzoylformate is a multi-step process that requires a combination of careful experimental work and sophisticated computational analysis. While the growth of high-quality single crystals remains a crucial and often challenging prerequisite for experimental determination via SC-XRD, the advancements in computational crystal structure prediction offer a powerful and increasingly reliable alternative for gaining structural insights. For researchers and professionals in drug development, a thorough understanding of these methodologies is essential for controlling the solid-state properties of molecules and ensuring the development of safe and effective products. This guide provides a foundational framework for approaching the crystal structure determination of Ethyl 4-dimethylaminobenzoylformate and other similar organic molecules, emphasizing a synergistic approach that leverages both experimental and computational techniques.

References

-

Wikipedia. (n.d.). Crystal structure prediction. Retrieved January 20, 2026, from [Link]

-

MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved January 20, 2026, from [Link]

-

Nichols, M. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F: Structural Biology Communications, 70(Pt 11), 1425–1431. [Link]

-

Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved January 20, 2026, from [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved January 20, 2026, from [Link]

-

University of Florida. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography. Retrieved January 20, 2026, from [Link]

-

University of California, Davis. (n.d.). Crystallisation Techniques. Retrieved January 20, 2026, from [Link]

-

Minor, W., Cymborowski, M., Otwinowski, Z., & Chruszcz, M. (2006). Data Collection for Crystallographic Structure Determination. Methods in Molecular Biology, 364, 107–125. [Link]

-

LibreTexts. (2023, August 29). X-ray Crystallography. Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. [Link]

-

Neumann, M. A., Leusen, F. J. J., & Kendrick, J. (2008). A Major Advance in Crystal Structure Prediction. Angewandte Chemie International Edition, 47(13), 2427–2430. [Link]

-

CCDC. (n.d.). A short guide to Crystallographic Information Files. Retrieved January 20, 2026, from [Link]

-

Oganov, A. R., & Glass, C. W. (2006). Crystal structure prediction using ab initio evolutionary techniques: Principles and applications. The Journal of Chemical Physics, 124(24), 244704. [Link]

-

Day, G. M., Cooper, T. G., Cruz-Cabeza, A. J., Heit, Y., Motherwell, W. D. S., & Shankland, K. (2009). A third blind test of crystal structure prediction. Acta Crystallographica Section B: Structural Science, 65(Pt 2), 107–125. [Link]

-

Price, S. L. (2014). The computational prediction of pharmaceutical crystal structures and polymorphism. Advanced Drug Delivery Reviews, 71, 3–23. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 352160, Ethyl 4-dimethylaminobenzoylformate. PubChem. Retrieved January 20, 2026, from [Link].

Sources

- 1. Daygroup - Crystal structure prediction [sites.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. SolidSMART- Salts Screening Software | Polymorph, ASD Screening | Formulation Prediction Software [pharmadem.in]

- 4. Overview — USPEX [uspex-team.org]

- 5. Crystal structure prediction - Wikipedia [en.wikipedia.org]

- 6. Home — USPEX [uspex-team.org]

- 7. schrodinger.com [schrodinger.com]

- 8. Can crystal structure prediction guide experimentalists to a new polymorph of paracetamol? - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. uspex-team.org [uspex-team.org]

- 10. Combined crystal structure prediction and high-pressure crystallization in rational pharmaceutical polymorph screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Ethyl 4-dimethylaminobenzoylformate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of Ethyl 4-dimethylaminobenzoylformate, a key component in photopolymerization and other advanced chemical applications. Designed for researchers, scientists, and professionals in drug development and polymer chemistry, this document delves into the theoretical underpinnings of solubility, practical determination methodologies, and the critical role of solvent selection in optimizing performance.

Executive Summary

Ethyl 4-dimethylaminobenzoylformate (E-4-DBF) is an organic compound of significant interest, particularly for its role as a photoinitiator in UV-curable resins and coatings. Its efficacy in these applications is intrinsically linked to its solubility in various organic media. A thorough understanding and control of its solubility are paramount for formulating stable, homogeneous, and high-performance systems. This guide offers a multi-faceted exploration of E-4-DBF's solubility, combining theoretical principles with actionable experimental protocols to empower researchers in their formulation and development endeavors.

The Molecular Profile of Ethyl 4-dimethylaminobenzoylformate

-

IUPAC Name: ethyl 2-(4-(dimethylamino)phenyl)-2-oxoacetate[1]

-

CAS Number: 41116-24-9[1]

-

Molecular Formula: C₁₂H₁₅NO₃[1]

-

Molecular Weight: 221.25 g/mol [1]

The molecular structure of E-4-DBF, featuring an aromatic ring, a tertiary amine, an alpha-keto group, and an ethyl ester, dictates its polarity and potential for intermolecular interactions. These functional groups are the primary determinants of its solubility behavior in different organic solvents.

The Theoretical Framework of Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The solubility of a solid solute, such as E-4-DBF, in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Hansen Solubility Parameters (HSP)

A powerful predictive tool for solubility is the Hansen Solubility Parameter (HSP) system, which deconstructs the total Hildebrand solubility parameter into three components:

-

δD (Dispersion forces): Arising from atomic and molecular vibrations.

-

δP (Polar forces): Stemming from permanent dipoles.

-

δH (Hydrogen bonding): Accounting for the energy of hydrogen bonds.

Every solvent and solute can be characterized by a unique set of these three parameters. The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP values of a solute and a solvent in the three-dimensional Hansen space can be calculated to quantify their affinity. A smaller Ra value indicates a higher likelihood of good solubility.

Applications Driving the Need for Solubility Data

The primary application for E-4-DBF is as a photoinitiator, often in conjunction with other photosensitizers like camphorquinone, in dental composite resins and other UV-cured systems.[2][3][4][5][6] In these formulations, uniform dissolution of the photoinitiator is critical for:

-

Homogeneous Curing: Ensuring a consistent and thorough polymerization throughout the material.

-

Formulation Stability: Preventing precipitation of the photoinitiator over time, which can lead to reduced shelf-life and performance variability.

-

Optical Clarity: In applications requiring transparency, undissolved particles can cause light scattering and reduce clarity.

-

Biocompatibility: In dental and biomedical applications, complete dissolution is crucial to minimize the leaching of unreacted components.

Predictive Solubility of Ethyl 4-dimethylaminobenzoylformate

In the absence of extensive experimental data, a qualitative prediction of E-4-DBF's solubility can be made based on its structure and general principles of organic chemistry.

Table 1: Predicted Qualitative Solubility of Ethyl 4-dimethylaminobenzoylformate in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Cyclohexane | Low | The polar functional groups (ester, ketone, amine) of E-4-DBF will have weak interactions with non-polar aliphatic hydrocarbons. |

| Moderately Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar moieties of E-4-DBF. The carbonyl groups of the solvents can interact with the aromatic ring and the ester group of the solute. |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The high polarity of these solvents allows for strong dipole-dipole interactions with E-4-DBF. |

| Polar Protic | Methanol, Ethanol | Moderate | While these solvents are polar and can hydrogen bond, the bulky nature of E-4-DBF may sterically hinder extensive hydrogen bonding. However, dipole-dipole interactions will still contribute to solubility. |

Experimental Determination of Solubility

To obtain quantitative solubility data, rigorous experimental methods are necessary. The "gold standard" for determining thermodynamic solubility is the isothermal shake-flask method .

Isothermal Shake-Flask Protocol

This method involves equilibrating an excess of the solid solute with the solvent at a constant temperature until the solution is saturated.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of crystalline Ethyl 4-dimethylaminobenzoylformate to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. For more accurate separation, centrifuge the vials at a controlled temperature.

-

Sampling: Carefully extract an aliquot of the clear supernatant.

-

Quantification: Analyze the concentration of Ethyl 4-dimethylaminobenzoylformate in the aliquot using a suitable analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): Offers high sensitivity and specificity. A calibration curve with known concentrations of E-4-DBF must be prepared.

-

UV-Vis Spectroscopy: A simpler and faster method, provided E-4-DBF has a distinct chromophore and the solvent does not interfere with its absorption spectrum. A calibration curve is also required.

-

Diagram 1: Isothermal Shake-Flask Solubility Determination Workflow

Caption: Workflow for determining the thermodynamic solubility of Ethyl 4-dimethylaminobenzoylformate.

Data Presentation and Interpretation

While specific experimental data for E-4-DBF is not publicly available, the following table illustrates how such data would be presented. The values are hypothetical and based on the predicted trends for a molecule with the structural characteristics of E-4-DBF.

Table 2: Illustrative Solubility of Ethyl 4-dimethylaminobenzoylformate at 25°C

| Solvent | Dielectric Constant (ε) | Solubility ( g/100 mL) |

| n-Hexane | 1.88 | < 0.1 |

| Toluene | 2.38 | ~ 5.0 |

| Diethyl Ether | 4.34 | ~ 15.0 |

| Tetrahydrofuran (THF) | 7.52 | > 30.0 |

| Acetone | 20.7 | > 40.0 |

| Ethanol | 24.55 | ~ 20.0 |

| Acetonitrile | 37.5 | > 50.0 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 50.0 |

Diagram 2: Relationship Between Solvent Polarity and Predicted Solubility

Caption: Conceptual relationship between solvent polarity and the predicted solubility of E-4-DBF.

Conclusion and Future Directions

The solubility of Ethyl 4-dimethylaminobenzoylformate is a critical parameter influencing its performance in various applications, most notably in photopolymerization. While a lack of publicly available experimental data necessitates a reliance on theoretical predictions and analogies to similar structures, this guide provides a robust framework for understanding and experimentally determining its solubility. The principles of "like dissolves like," augmented by tools such as Hansen Solubility Parameters, offer a rational basis for solvent selection. For definitive quantitative data, the isothermal shake-flask method coupled with a reliable analytical technique like HPLC remains the most trustworthy approach. Future research should focus on the experimental determination of the solubility of E-4-DBF in a range of industrially relevant solvents and at various temperatures to create a comprehensive solubility profile. Such data would be invaluable for the formulation of next-generation materials.

References

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

-

Abbott, S. (n.d.). Hansen Solubility Parameters. Steven Abbott TCNF Ltd. [Link]

-

National Center for Biotechnology Information (n.d.). Ethyl 4-dimethylaminobenzoylformate. PubChem. [Link]

-

Kowalska, A., et al. (2021). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. Polymers, 13(3), 470. [Link]

-

dos Santos, J. F., et al. (2017). Curing efficiency of dental resin composites formulated with camphorquinone or trimethylbenzoyl-diphenyl-phosphine oxide. Pocket Dentistry. [Link]

-

Nassar, M., et al. (2022). Effects of photoinitiators on dental composite resins: a narrative review. MedNEXT Journal of Medical and Health Sciences. [Link]

-

QMRO Home. (n.d.). Properties of a Novel Brominated Radiopaque Dental Resin with Ethyl 4-(dimethylamino) Benzoate as a Photoinitiator. [Link]

Sources

- 1. Ethyl 4-dimethylaminobenzoylformate | C12H15NO3 | CID 352160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Curing efficiency of dental resin composites formulated with camphorquinone or trimethylbenzoyl-diphenyl-phosphine oxide | Pocket Dentistry [pocketdentistry.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Methodological Guide to Assessing the Thermal Stability of Ethyl 4-dimethylaminobenzoylformate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-dimethylaminobenzoylformate is a chemical compound with applications in various fields, including as a photoinitiator in polymer chemistry.[1][2][3] For scientists and professionals in drug development and chemical manufacturing, understanding the thermal stability of such a compound is paramount. Thermal stability dictates a substance's shelf-life, its behavior under various processing temperatures, and is a critical parameter for ensuring safety and efficacy in pharmaceutical formulations.[4][5]

This guide provides a comprehensive framework for evaluating the thermal stability of Ethyl 4-dimethylaminobenzoylformate. It is designed to be a practical resource, explaining not just the "how" but also the "why" behind the analytical techniques and experimental designs. The principles and methodologies detailed herein are broadly applicable to the characterization of other active pharmaceutical ingredients (APIs) and specialty chemicals.

Theoretical Framework: Understanding Potential Decomposition Pathways

Before embarking on experimental analysis, it is crucial to consider the molecular structure of Ethyl 4-dimethylaminobenzoylformate to anticipate potential thermal degradation pathways. The molecule possesses several key functional groups that could be susceptible to thermal stress:

-

Ester Linkage: The ethyl ester group is a common site for thermal decomposition, which could proceed through mechanisms such as pyrolysis, potentially leading to the elimination of ethylene and the formation of the corresponding carboxylic acid.[6]

-

Aromatic Amine: The dimethylamino group on the phenyl ring can be susceptible to oxidation, especially at elevated temperatures in the presence of an oxidizing atmosphere.

-

Keto Group: The α-keto group adjacent to the ester influences the reactivity of the molecule and could participate in various decomposition reactions.

A thorough understanding of these potential weak points in the molecular structure allows for a more targeted and insightful interpretation of experimental data.

Core Analytical Techniques for Thermal Stability Profiling

A multi-faceted approach employing several analytical techniques is essential for a comprehensive assessment of thermal stability. The two primary techniques recommended are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is a cornerstone technique for thermal analysis that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] This technique is invaluable for determining the temperature at which a material begins to decompose, the rate of decomposition, and the composition of the material based on distinct mass loss events.[8]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program.[9] This technique is crucial for identifying thermal events such as melting, crystallization, glass transitions, and exothermic or endothermic decomposition processes. In the context of photoinitiators like Ethyl 4-dimethylaminobenzoylformate, Photo-DSC can be a powerful tool for studying the curing process under UV irradiation.[10]

Experimental Protocol: Thermogravimetric Analysis (TGA)

This section provides a detailed, step-by-step protocol for performing a TGA experiment on Ethyl 4-dimethylaminobenzoylformate.

Objective

To determine the onset temperature of decomposition and the mass loss profile of Ethyl 4-dimethylaminobenzoylformate under a controlled heating program and atmosphere.

Materials and Equipment

-

Thermogravimetric Analyzer

-

High-purity nitrogen gas (or other desired atmosphere)

-

Alumina or platinum crucibles

-

Microbalance

-

Ethyl 4-dimethylaminobenzoylformate sample

Experimental Workflow

Caption: Workflow for TGA analysis.

Step-by-Step Methodology

-

Sample Preparation: Accurately weigh approximately 5-10 mg of Ethyl 4-dimethylaminobenzoylformate into a clean, tared TGA crucible. A smaller sample size helps to minimize thermal gradients within the sample.

-

Instrument Setup: Place the crucible onto the TGA balance mechanism.

-

Atmosphere Control: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 15-30 minutes. This ensures an inert atmosphere, preventing oxidative decomposition.[11]

-

Equilibration: Allow the furnace to equilibrate at a starting temperature of 30°C.

-

Heating Program: Initiate the heating program, ramping the temperature from 30°C to 600°C at a constant rate of 10°C/min.[12] This heating rate is a common starting point for screening experiments.

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Plot the mass loss percentage versus temperature. Determine the onset temperature of decomposition, which is often calculated as the intersection of the baseline with the tangent of the decomposition step. Identify the temperatures at which the rate of mass loss is at its maximum (from the derivative of the TGA curve).

Interpreting TGA Data

The resulting TGA curve provides a wealth of information. A sharp, single-step mass loss suggests a clean decomposition process, while multiple steps may indicate a more complex degradation pathway. The temperature at which significant mass loss begins is a key indicator of the material's thermal stability.[7]

Table 1: Example TGA Data for an Organic Compound

| Parameter | Value | Description |

| Onset Temperature (Tonset) | 250 °C | The temperature at which decomposition begins. |

| Temperature of Max. Mass Loss Rate | 275 °C | The temperature at which the decomposition is most rapid. |

| Mass Loss (%) | 85% | The total percentage of mass lost during the experiment. |

| Residue (%) | 15% | The percentage of material remaining at the end of the experiment. |

Experimental Protocol: Differential Scanning Calorimetry (DSC)

This section outlines the protocol for conducting a DSC experiment to complement the TGA data.

Objective

To identify the melting point, and any exothermic or endothermic events associated with the decomposition of Ethyl 4-dimethylaminobenzoylformate.

Materials and Equipment

-

Differential Scanning Calorimeter

-

High-purity nitrogen gas

-

Aluminum hermetic pans and lids

-

Crimper for sealing pans

-

Microbalance

-

Ethyl 4-dimethylaminobenzoylformate sample

Experimental Workflow

Caption: Workflow for DSC analysis.

Step-by-Step Methodology

-

Sample Preparation: Weigh 2-5 mg of Ethyl 4-dimethylaminobenzoylformate into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan using a crimper. This prevents mass loss due to evaporation before decomposition.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Atmosphere Control: Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min.

-

Equilibration: Allow the cell to equilibrate at 30°C.

-

Heating Program: Ramp the temperature from 30°C to a temperature above the decomposition onset observed in TGA (e.g., 400°C) at a rate of 10°C/min.[13]

-

Data Acquisition: Record the differential heat flow as a function of temperature.

-

Data Analysis: Plot the heat flow versus temperature. Identify endothermic peaks (e.g., melting) and exothermic peaks (often associated with decomposition).

Interpreting DSC Data

The DSC thermogram will show a sharp endothermic peak corresponding to the melting point of the compound. At higher temperatures, a broad exothermic peak is often indicative of decomposition, signifying the release of energy as the molecule breaks down. The onset temperature of this exotherm should correlate with the onset of mass loss observed in the TGA.

Table 2: Example DSC Data for an Organic Compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Description |

| Melting | 85.2 | 88.5 | 120 | Endothermic event, solid to liquid transition. |

| Decomposition | 255.0 | 280.0 | -450 | Exothermic event, chemical degradation. |

Advanced Analysis: Kinetic Studies

For a more in-depth understanding of thermal stability, kinetic analysis of the decomposition process can be performed. By conducting TGA experiments at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min), model-free kinetic methods such as the Ozawa-Flynn-Wall (OFW) or Kissinger-Akahira-Sunose (KAS) method can be applied.[11] These methods allow for the determination of the activation energy (Ea) of decomposition.[14] A higher activation energy generally implies greater thermal stability.[15] This kinetic data is crucial for predicting the long-term stability of the compound at lower temperatures and for process safety assessments.[8]

Regulatory Context and Best Practices

The thermal stability data generated through these methods is a critical component of the data package for regulatory submissions. Guidelines such as the ICH Q1A(R2) provide a framework for stability testing of new drug substances and products.[4][16][17][18][19] Stress testing, which involves exposing the substance to more extreme conditions than those used for accelerated stability testing (e.g., higher temperatures), is also recommended to understand the degradation pathways.[5][20][21]

Best Practices:

-

Sample Purity: Ensure the sample of Ethyl 4-dimethylaminobenzoylformate is of high purity, as impurities can significantly affect thermal stability.

-

Atmosphere Control: The choice of purge gas (inert vs. oxidative) is critical and should be relevant to the intended application and storage conditions.

-

Instrument Calibration: Regularly calibrate the TGA and DSC instruments for temperature and mass/heat flow to ensure accurate and reproducible data.

-

Data Correlation: Always correlate TGA and DSC data to build a comprehensive picture of the thermal behavior of the compound.

Conclusion

A thorough evaluation of the thermal stability of Ethyl 4-dimethylaminobenzoylformate is essential for its safe and effective use in research and industrial applications. By employing a systematic approach that combines theoretical considerations with robust experimental techniques like TGA and DSC, researchers can gain a detailed understanding of the compound's decomposition profile. The protocols and insights provided in this guide serve as a foundation for conducting these critical assessments, ensuring data integrity and contributing to the development of safe and reliable products.

References

-

ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020.

-

ASTM E1131 Standard Test Method for Compositional Analysis by Thermogravimetry.

-

Kinetics of thermal decomposition: calculating the activation energy, MC² – Material and Chemical Characterisation Facility.

-

E1131 Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International.

-

ASTM E1131-03 - Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International.

-

ASTM E1131-20 Standard Test Method for Composition Analysis by Thermogravimetry.

-

FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products, ECA Academy.

-

Decomposition kinetics using TGA, TA-075, TA Instruments.

-

Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS, SlidePlayer.

-

Q1A(R2) Stability Testing of New Drug Substances and Products, FDA.

-

ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline, European Medicines Agency.

-

TGA Decomposition Kinetics of 1-Butyl-2,3- dimethylimidazolium Tetrafluoroborate and the Thermal Effects of Contaminants D. M. F.

-

Quality Guidelines, ICH.

-

Thermogravimetric analysis, Wikipedia.

-

Differential photocalorimetry: advancements for the analysis and characterization of free radical, cationic and hybrid photopoly, TA Instruments.

-

Thermal Decomposition Kinetic Study of Non-Recyclable Paper and Plastic Waste by Thermogravimetric Analysis, MDPI.

-

Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.

-

Stability testing of existing active substances and related finished products, European Medicines Agency.

-

Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products, Food And Drugs Authority.

-

Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.

-

Annex 10, WHO.

-

Photo-DSC Investigation of Acetonaphthone Type Photoinitiators at Different Light Intensities, ResearchGate.

-

Photo‐differential scanning calorimetry parameter study of photopolymers used in digital light synthesis, ResearchGate.

-

Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials, MDPI.

-

Photo‐differential scanning calorimetry parameter study of photopolymers used in digital light synthesis, Scilit.

-

Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS, ResearchGate.

-

Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials.

-

UV Curing of Thermosets Part 14: Using UV DSC to Monitor Curing - 1, Polymer Innovation Blog.

-

Ethyl 4-dimethylaminobenzoylformate, PubChem.

-

Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM, MDPI.

-

TGA thermograms of the studied polymers, ResearchGate.

-

Ethyl 4-dimethylaminobenzoylformate, Santa Cruz Biotechnology.

-

Preparation method of ethyl-4-dimethylaminobenzoate intermediate benzocaine, Google Patents.

-

Thermal Decomposition of Ethyl Formate behind the Reflected Shock Waves in the Temperature Range of 909-1258K, ResearchGate.

-

ethyl 4-dimethylaminobenzoylformate, Amerigo Scientific.

-

Thermal decomposition of 1-ethyl-3-methylimidazolium acetate, ResearchGate.

-

Ethyl 4-(benzoylamino)benzoate, PubChem.

-

Thermal decomposition of methylene-4,4 '-di(ethylphenyl-carbamate) to methylene-4,4 '-di(phenylisocyanate), ResearchGate.

-

Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine, ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Photo‐differential scanning calorimetry parameter study of photopolymers used in digital light synthesis | Scilit [scilit.com]

- 4. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 5. ema.europa.eu [ema.europa.eu]

- 6. researchgate.net [researchgate.net]

- 7. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 8. tainstruments.com [tainstruments.com]

- 9. UV Curing of Thermosets Part 14: Using UV DSC to Monitor Curing - 1 - Polymer Innovation Blog [polymerinnovationblog.com]

- 10. tainstruments.com [tainstruments.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. bath.ac.uk [bath.ac.uk]

- 15. electrochem.org [electrochem.org]

- 16. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 17. Q1A(R2) Stability Testing of New Drug Substances and Products | FDA [fda.gov]

- 18. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 19. ICH Official web site : ICH [ich.org]

- 20. fdaghana.gov.gh [fdaghana.gov.gh]

- 21. academy.gmp-compliance.org [academy.gmp-compliance.org]

An In-Depth Technical Guide to the Photophysical Properties of Ethyl 4-dimethylaminobenzoylformate